Agropine
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Overview
Description
Agropine is a natural product found in Salvia miltiorrhiza with data available.
Scientific Research Applications
1. Agropine Synthesis and Plant Metabolism
This compound, a type of opine, has been extensively studied in the context of its synthesis in plants, particularly in transformed root cultures. For instance, Ford, Ratcliffe, and Robins (2000) investigated the biosynthesis of this compound in transformed Nicotiana tabacum L. root cultures using in vivo NMR spectroscopy. They found that this compound synthesis is maintained even under nitrogen starvation, indicating its significant role as a carbon and nitrogen sink in plants (Ford, Ratcliffe, & Robins, 2000). Inoguchi, Kamada, and Harada (1990) also explored this compound synthesis in Ti-transformed tobacco lines, revealing higher synthetic activity in callus tissues compared to plant tissues (Inoguchi, Kamada, & Harada, 1990).
2. This compound Import in Bacterial Pathogens
Research by Marty et al. (2019) sheds light on the structural and functional aspects of this compound import in the bacterial pathogen Agrobacterium tumefaciens. They provided insights into the molecular basis of two efficient agropinic acid assimilation pathways, highlighting the importance of this compound in the interaction between bacteria and host plants (Marty et al., 2019).
3. Genetic Expression and Morphogenesis
The expression of the this compound synthase gene and its impact on plant morphogenesis has been a topic of interest. Inoguchi, Kamada, and Harada (1990) found that the expression of the this compound synthase gene is influenced by phytohormone levels and is developmentally regulated in transgenic tobacco plants (Inoguchi, Kamada, & Harada, 1990).
4. Tissue Specificity and Gene Function
The tissue-specific expression of the this compound synthase gene has been compared in different plasmids, revealing distinct patterns in Ri and Ti plasmid-transformed plants. This was demonstrated through studies by Inoguchi et al. (1996), highlighting the unique tissue preference of this compound production in Ri-transformed tobacco (Inoguchi et al., 1996).
5. This compound Biosynthesis Pathway
Ellis, Ryder, and Tate (1984) proposed a pathway for this compound biosynthesis in crown-gall tumors, identifying three potential precursors and locating genes involved in this pathway in the TR region of the octopine Ti plasmid, pTiB6Trac. This study contrasted the biosynthesis of this compound, which involves multiple T-DNA genes, with that of other opines like octopine and nopaline, which are synthesized by single T-DNA genes (Ellis, Ryder, & Tate, 1984).
Properties
CAS No. |
70699-77-3 |
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Molecular Formula |
C11H20N2O7 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
3-[(3S,6R)-2-oxo-6-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]morpholin-3-yl]propanamide |
InChI |
InChI=1S/C11H20N2O7/c12-8(16)2-1-5-11(19)20-7(3-13-5)10(18)9(17)6(15)4-14/h5-7,9-10,13-15,17-18H,1-4H2,(H2,12,16)/t5-,6+,7+,9+,10+/m0/s1 |
InChI Key |
HCWLJSDMOMMDRF-SZWOQXJISA-N |
Isomeric SMILES |
C1[C@@H](OC(=O)[C@@H](N1)CCC(=O)N)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES |
C1C(OC(=O)C(N1)CCC(=O)N)C(C(C(CO)O)O)O |
Canonical SMILES |
C1C(OC(=O)C(N1)CCC(=O)N)C(C(C(CO)O)O)O |
Synonyms |
(1'-deoxy-D-mannitol-1'-yl)-L-glutamine,1',2'-lactone 1H-Pyrrolo(2,1-c)(1,4)oxazine-1,6(7H)-dione, tetrahydro-3-(1,2,3,4-tetrahydroxybutyl)- agropine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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